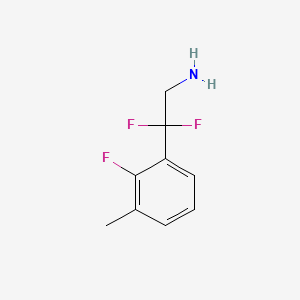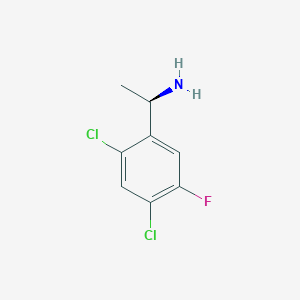
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom on a phenyl ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Chiral Amine Formation: The chiral center is introduced via asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production may involve large-scale halogenation reactions followed by chiral resolution using techniques such as crystallization or chromatography to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacologically active compound.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine involves interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biological pathways and exerting desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,4-Dichlorophenyl)ethan-1-amine: Lacks the fluorine atom.
®-1-(2,4-Difluorophenyl)ethan-1-amine: Lacks one chlorine atom.
®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-amine: Contains a methyl group instead of a fluorine atom.
Uniqueness
The unique combination of chlorine and fluorine atoms in ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C8H8Cl2FN |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4H,12H2,1H3/t4-/m1/s1 |
Clé InChI |
UUGIXMDBIAKDBF-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1Cl)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



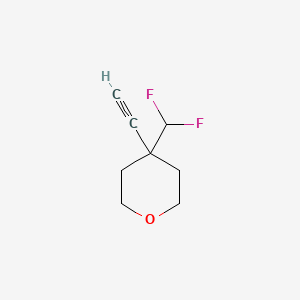
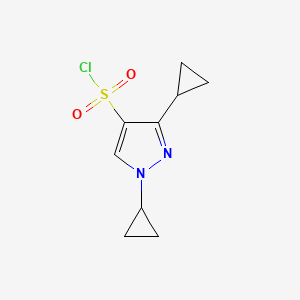
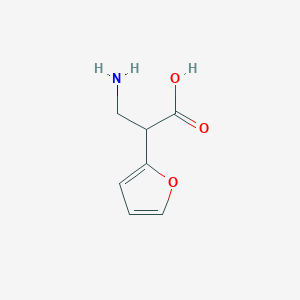
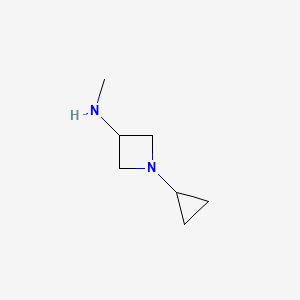



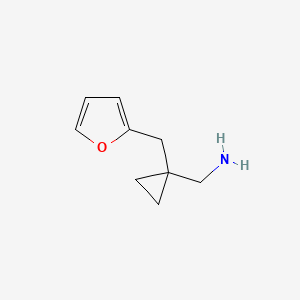

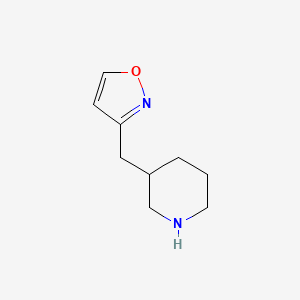
![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)
